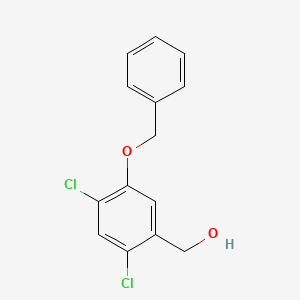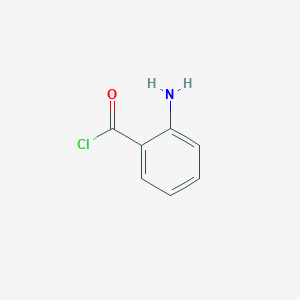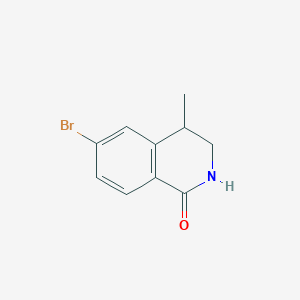
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
Formation of the pyridazinone ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions.
Attachment of the pyrrolidinoethyl side chain: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyridazinone ring or other functional groups, leading to various reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, alkylating agents, arylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. They could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-6-phenyl-3(2H)-pyridazinone: Lacks the pyrrolidinoethyl side chain.
6-Phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone: Lacks the ethyl group.
4-Ethyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone: Lacks the phenyl group.
Uniqueness
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride is unique due to the specific combination of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
32058-64-3 |
|---|---|
Molekularformel |
C18H24ClN3O |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
4-ethyl-6-phenyl-2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-2-15-14-17(16-8-4-3-5-9-16)19-21(18(15)22)13-12-20-10-6-7-11-20;/h3-5,8-9,14H,2,6-7,10-13H2,1H3;1H |
InChI-Schlüssel |
WSZATYYDJMUHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NN(C1=O)CCN2CCCC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)

![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)






